molecular formula C10H7ClO2S B097383 5-Chlorobenzo[b]thiophene-3-acetic acid CAS No. 17266-30-7

5-Chlorobenzo[b]thiophene-3-acetic acid

Cat. No.: B097383
CAS No.: 17266-30-7
M. Wt: 226.68 g/mol
InChI Key: QQKKTOPRRGBBCT-UHFFFAOYSA-N
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Description

5-Chlorobenzo[b]thiophene-3-acetic acid is an organic compound with the molecular formula C10H7ClO2S. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a chlorine atom at the 5-position and an acetic acid group at the 3-position of the benzo[b]thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzo[b]thiophene-3-acetic acid typically involves the chlorination of benzo[b]thiophene followed by the introduction of the acetic acid group. One common method involves the reaction of benzo[b]thiophene with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position. This is followed by a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[b]thiophene-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chlorobenzo[b]thiophene-3-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[b]thiophene-3-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom can enhance its biological activity and chemical stability compared to its non-chlorinated analogs .

Properties

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKKTOPRRGBBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169364
Record name Benzo(b)thiophene-3-acetic acid, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17266-30-7
Record name 5-Chlorobenzo[b]thiophene-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17266-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-acetic acid, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-acetic acid, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chloro-1-benzothiophen-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of targeting FPPS in Trypanosoma brucei and Trypanosoma cruzi?

A: Both T. brucei and T. cruzi are parasitic protozoa responsible for serious human diseases: African African trypanosomiasis (sleeping sickness) and Chagas disease, respectively. FPPS is an essential enzyme in these parasites, playing a key role in the biosynthesis of isoprenoids, important molecules for cell growth and survival. Inhibiting FPPS can disrupt this pathway, potentially leading to parasite death. Therefore, 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid, by complexing with FPPS [, ], represents a potential starting point for developing new treatments against these neglected tropical diseases.

Q2: How does 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid interact with FPPS in T. brucei and T. cruzi?

A: The specific details about the interaction of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid with FPPS at the molecular level are not provided in the abstracts provided [, ]. Further research, potentially involving X-ray crystallography or computational docking studies, would be needed to elucidate the exact binding mode, interactions with key amino acid residues, and the potential for conformational changes upon binding. This information could then be used to design more potent and specific inhibitors of Trypanosoma FPPS.

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